Cas no 70922-37-1 (N-(2-Piperidin-4-ylethyl)methanesulfonamide hydrochloride)
N-(2-Piperidin-4-ylethyl)methanesulfonamide hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- N-(2-Piperidin-4-ylethyl)methanesulfonamide hydrochloride
- AG-L-45605
- CTK7B4505
- MolPort-000-165-013
- N -(2-Piperidin-4-yl-ethyl)-methanesulfonamide
- N-(2-Piperidin-4-yl-ethyl)-methanesulfonamide hydrochloride
- N-[2-(piperidin-4-yl)ethyl]methanesulfonamide hydrochloride
- FS-6099
- AKOS015847626
- N-(2-piperidin-4-ylethyl)methanesulfonamide
- n-(2-piperidin-4-yl-ethyl)-methanesulfonamide
- N-(2-(Piperidin-4-yl)ethyl)methanesulfonamide hydrochloride
- CS-0434553
- XUCROSUHUNEDSZ-UHFFFAOYSA-N
- N-(2-piperidin-4-ylethyl)methanesulfonamide;hydrochloride
- SCHEMBL11173459
- N-(2-(Piperidin-4-yl)ethyl)methanesulfonamidehydrochloride
- 4-(2-methanesulphonamidoethyl)piperidine hydrochloride
- N -(2-Piperidin-4-yl-ethyl)-methanesulfonamide hydrochloride
- MFCD08461904
- 4- (2-methanesulphonamidoethyl)piperidine hydrochloride
- DTXSID60608263
- N-[2-(Piperidin-4-yl)ethyl]methanesulfonamide--hydrogen chloride (1/1)
- 70922-37-1
- ALBB-005794
-
- MDL: MFCD08461904
- Inchi: 1S/C8H18N2O2S.ClH/c1-13(11,12)10-7-4-8-2-5-9-6-3-8;/h8-10H,2-7H2,1H3;1H
- InChI Key: XUCROSUHUNEDSZ-UHFFFAOYSA-N
- SMILES: Cl.S(C)(NCCC1CCNCC1)(=O)=O
Computed Properties
- Exact Mass: 242.0855767g/mol
- Monoisotopic Mass: 242.0855767g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 227
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66.6Ų
N-(2-Piperidin-4-ylethyl)methanesulfonamide hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A129004858-5g |
N-(2-(Piperidin-4-yl)ethyl)methanesulfonamide hydrochloride |
70922-37-1 | 95% | 5g |
$1717.01 | 2023-09-01 | |
| Alichem | A129004858-10g |
N-(2-(Piperidin-4-yl)ethyl)methanesulfonamide hydrochloride |
70922-37-1 | 95% | 10g |
$2444.20 | 2023-09-01 | |
| Alichem | A129004858-25g |
N-(2-(Piperidin-4-yl)ethyl)methanesulfonamide hydrochloride |
70922-37-1 | 95% | 25g |
$3811.22 | 2023-09-01 | |
| Fluorochem | 032031-1g |
N -(2-Piperidin-4-yl-ethyl)-methanesulfonamide hydrochloride |
70922-37-1 | 95% | 1g |
£152.00 | 2022-02-28 | |
| Fluorochem | 032031-5g |
N -(2-Piperidin-4-yl-ethyl)-methanesulfonamide hydrochloride |
70922-37-1 | 95% | 5g |
£576.00 | 2022-02-28 | |
| Chemenu | CM315307-5g |
N-(2-(Piperidin-4-yl)ethyl)methanesulfonamide hydrochloride |
70922-37-1 | 95% | 5g |
$505 | 2021-08-18 | |
| abcr | AB305210-500 mg |
N-(2-Piperidin-4-ylethyl)methanesulfonamide hydrochloride; 95% |
70922-37-1 | 500MG |
€195.40 | 2022-06-11 | ||
| abcr | AB305210-1 g |
N-(2-Piperidin-4-ylethyl)methanesulfonamide hydrochloride, 95%; . |
70922-37-1 | 95% | 1g |
€304.50 | 2023-06-21 | |
| TRC | N228055-50mg |
N-(2-Piperidin-4-ylethyl)methanesulfonamide hydrochloride |
70922-37-1 | 50mg |
$ 80.00 | 2022-06-03 | ||
| TRC | N228055-100mg |
N-(2-Piperidin-4-ylethyl)methanesulfonamide hydrochloride |
70922-37-1 | 100mg |
$ 130.00 | 2022-06-03 |
N-(2-Piperidin-4-ylethyl)methanesulfonamide hydrochloride Suppliers
N-(2-Piperidin-4-ylethyl)methanesulfonamide hydrochloride Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on N-(2-Piperidin-4-ylethyl)methanesulfonamide hydrochloride
Introduction to N-(2-Piperidin-4-ylethyl)methanesulfonamide Hydrochloride (CAS No. 70922-37-1)
N-(2-Piperidin-4-ylethyl)methanesulfonamide hydrochloride, with the CAS number 70922-37-1, is a significant compound in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The piperidine moiety, specifically located at the 4-position, contributes to the molecule's ability to interact with biological targets, making it a valuable candidate for further research.
The chemical structure of N-(2-Piperidin-4-ylethyl)methanesulfonamide hydrochloride consists of a methanesulfonamide group linked to an ethyl chain that extends from a piperidine ring. This configuration allows for diverse interactions with biological systems, which is a critical factor in the design of new therapeutic agents. The hydrochloride salt form enhances the compound's solubility, making it more suitable for various pharmacological studies.
In recent years, there has been a growing interest in piperidine derivatives due to their role as key pharmacophores in many bioactive molecules. The presence of the piperidine ring in N-(2-Piperidin-4-ylethyl)methanesulfonamide hydrochloride suggests potential applications in the treatment of various diseases, including neurological disorders and infectious diseases. The methanesulfonamide group is another important feature, as it is known to enhance binding affinity to biological targets.
Current research in the field of medicinal chemistry has highlighted the importance of optimizing molecular structures to improve drug efficacy and reduce side effects. N-(2-Piperidin-4-ylethyl)methanesulfonamide hydrochloride represents a promising lead compound that could be further modified to develop novel therapeutics. Studies have shown that modifications at the piperidine ring can significantly alter the pharmacokinetic properties of the compound, making it a versatile scaffold for drug design.
The synthesis of N-(2-Piperidin-4-ylethyl)methanesulfonamide hydrochloride involves multi-step organic reactions, including nucleophilic substitution and condensation reactions. The process requires careful optimization to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient production of this compound, facilitating its use in preclinical and clinical studies.
Evaluation of N-(2-Piperidin-4-ylethyl)methanesulfonamide hydrochloride in cellular and animal models has provided valuable insights into its potential therapeutic applications. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes and receptors involved in disease pathways. These findings are particularly intriguing given the increasing demand for targeted therapies that address specific molecular mechanisms.
The development of new drugs often involves a thorough understanding of their interactions with biological targets at the molecular level. N-(2-Piperidin-4-ylethyl)methanesulfonamide hydrochloride has been studied for its ability to interact with proteins and enzymes relevant to various diseases. Computational modeling and experimental techniques have been employed to elucidate its binding modes and identify potential drug candidates.
The safety and efficacy of any pharmaceutical compound must be rigorously evaluated before it can be considered for clinical use. N-(2-Piperidin-4-ylethyl)methanesulfonamide hydrochloride is currently undergoing preclinical testing to assess its toxicity profile and pharmacological activity. These studies are essential for determining its potential as a therapeutic agent and for guiding future clinical trials.
The pharmaceutical industry continues to invest in research aimed at discovering new molecular entities with improved therapeutic profiles. N-(2-Piperidin-4-ylethyl)methanesulfonamide hydrochloride, with its unique structural features, represents a promising candidate that could contribute to the development of next-generation drugs. As research progresses, further insights into its mechanisms of action and potential applications are expected to emerge.
In conclusion, N-(2-Piperidin-4-ylethyl)methanesulfonamide hydrochloride (CAS No. 70922-37-1) is a compound of significant interest in pharmaceutical chemistry. Its structural features and potential interactions with biological targets make it a valuable asset in drug discovery efforts. Continued research into this compound holds promise for advancing our understanding of disease mechanisms and developing novel therapeutic strategies.
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